molecular formula C5H8F3NO2 B13093853 (S)-4-Amino-5,5,5-trifluoropentanoic acid CAS No. 1287373-66-3

(S)-4-Amino-5,5,5-trifluoropentanoic acid

Cat. No.: B13093853
CAS No.: 1287373-66-3
M. Wt: 171.12 g/mol
InChI Key: FMHFLFRQGOQLBU-VKHMYHEASA-N
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Description

(S)-4-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-Amino-5-chloropentanoic acid, is reacted with a fluorinating agent like potassium fluoride under specific conditions to replace the chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-4-Amino-5,5,5-trifluoropentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5,5,5-trifluoropentanoic acid: Lacks the stereochemistry of the (S)-enantiomer.

    4-Amino-5-chloropentanoic acid: Contains chlorine instead of fluorine atoms.

    5,5,5-Trifluoroleucine: Another fluorinated amino acid with a different backbone structure.

Uniqueness

(S)-4-Amino-5,5,5-trifluoropentanoic acid is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1287373-66-3

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

(4S)-4-amino-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1

InChI Key

FMHFLFRQGOQLBU-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(F)(F)F)N

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N

Origin of Product

United States

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